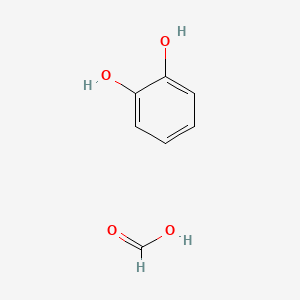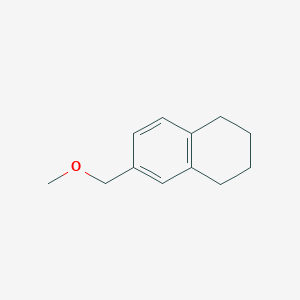
6-(Methoxymethyl)-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methoxymethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a methoxymethyl group attached to the naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the methoxymethylation of naphthalene derivatives. This process typically uses formaldehyde dimethyl acetal (FDMA) as the methoxymethylating agent in the presence of a suitable catalyst . The reaction conditions often involve cooling the solution to around 10°C and slowly adding the base to maintain the internal temperature below 25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxymethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-(Methoxymethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalene derivatives.
科学的研究の応用
6-(Methoxymethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 6-(Methoxymethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Studies have shown that it can bind to receptors and enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar in structure but with a quinoline ring instead of a naphthalene ring.
6-Methoxy-1-methyl-3,4-dihydro-2(1H)-quinolinone: Another related compound with a quinolinone structure.
Uniqueness
6-(Methoxymethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its specific methoxymethyl substitution on the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
112504-94-6 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
6-(methoxymethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16O/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h6-8H,2-5,9H2,1H3 |
InChIキー |
BFMFIVRTCVGWKU-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC2=C(CCCC2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



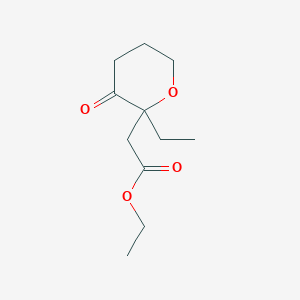
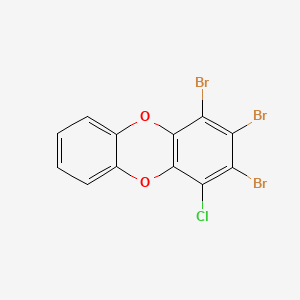

![Benzene, [3-(2-propynyloxy)-1-propenyl]-](/img/structure/B14317067.png)
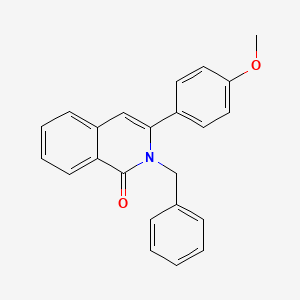
![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
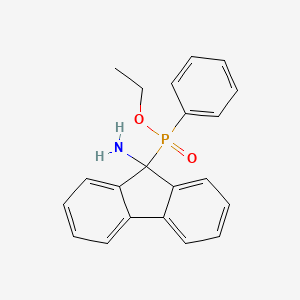
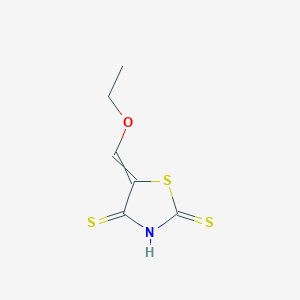
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]-](/img/structure/B14317109.png)
![1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14317120.png)
![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)
![4-[2-(3-Aminophenyl)propan-2-yl]phenol](/img/structure/B14317140.png)
